Product packaging for 6,7-Dimethoxy-4-methyl-chroman-2-one(Cat. No.:CAS No. 104665-63-6)

6,7-Dimethoxy-4-methyl-chroman-2-one

Cat. No.: B009270
CAS No.: 104665-63-6
M. Wt: 222.24 g/mol
InChI Key: KVCHQKXKFSGHIK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methyl-chroman-2-one ( 104665-63-6) is a synthetic chroman-2-one derivative of significant interest in organic chemistry and medicinal chemistry research. With a molecular formula of C 12 H 14 O 4 and a molecular weight of 222.24 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Research Applications and Value: As a structural analog of coumarin and chromone derivatives, which are well-documented for their diverse biological activities, this compound provides a crucial building block for exploring structure-activity relationships (SAR) . Its dimethoxy-substituted aromatic ring system is a key pharmacophore found in compounds with various researched properties, making it a valuable intermediate in developing potential probes for biological systems . Researchers utilize this chroman-2-one core in the synthesis of more complex heterocyclic compounds, leveraging its defined stereochemistry and functional groups for further chemical modifications . Product Information: This product is supplied for Research Use Only . It is strictly intended for use in laboratory research and development. It is not intended for use in humans, animals, or as a diagnostic agent, and must not be used for any other purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B009270 6,7-Dimethoxy-4-methyl-chroman-2-one CAS No. 104665-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-4-methyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCHQKXKFSGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470393
Record name 6,7-dimethoxy-4-methyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104665-63-6
Record name 6,7-dimethoxy-4-methyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6,7 Dimethoxy 4 Methyl Chroman 2 One and Its Analogues

Classical and Contemporary Approaches to Chroman-2-one Synthesis

The construction of the chroman-2-one ring system can be achieved through several named reactions and modern synthetic innovations. These methods offer versatility in accessing a wide range of substituted derivatives.

The Pechmann and Perkin reactions are cornerstone methods for coumarin (B35378) synthesis, dating back to the 19th century.

The Pechmann condensation is one of the most direct and widely utilized methods for synthesizing 4-substituted coumarins. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. The mechanism commences with a transesterification reaction, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the pyrone ring. A variety of acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid to solid acid catalysts such as Amberlyst-15, zeolites, and various Lewis acids like zinc chloride and aluminum chloride. The choice of catalyst and reaction conditions depends on the reactivity of the phenolic substrate; highly activated phenols like resorcinol can react under milder conditions, whereas less reactive phenols require harsher conditions.

The Perkin reaction , discovered by William Henry Perkin in 1868, provides another classical route to coumarins. This method involves the condensation of a salicylaldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. For instance, the original synthesis of coumarin itself involved heating the sodium salt of salicylaldehyde with acetic anhydride. The reaction proceeds via an aldol-type condensation to form an α,β-unsaturated acid, which then undergoes intramolecular cyclization (lactonization) to yield the chroman-2-one ring.

Reaction Reactants Catalyst/Conditions Key Features
Pechmann Condensation Phenol + β-KetoesterAcid Catalyst (e.g., H₂SO₄, AlCl₃, Amberlyst-15)Forms 4-substituted coumarins; versatile and widely used.
Perkin Reaction Salicylaldehyde + Acid AnhydrideAlkali Salt of the Acid (e.g., Sodium Acetate)Classic method for coumarin synthesis; proceeds via an α,β-unsaturated acid intermediate.

Beyond the classical methods, a variety of other reactions have been developed for the synthesis of the chroman-2-one core. These include:

Knoevenagel Condensation: This reaction can be adapted to produce coumarins, typically by reacting a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or its esters.

Wittig Reaction: Intramolecular Wittig reactions have been effectively used to synthesize substituted chroman-2-one compounds from ortho-carbonyl substituted phenolic precursors.

Baylis-Hillman Reaction: Adducts formed from the reaction of salicylaldehyde with acrylates can be cyclized to yield 3-substituted chroman-2-ones.

Radical Cyclization: Modern photochemical methods, such as the doubly decarboxylative Giese reaction, allow for the synthesis of 4-substituted-chroman-2-ones under mild, visible-light-mediated conditions. Other radical-mediated cyclizations are also effective for constructing carbo- and heterocyclic rings fused to the coumarin core.

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and cobalt, catalyze the cyclization of appropriately functionalized precursors, such as propargyl aryl ethers or salicyl-N-tosylhydrazones with terminal alkynes, to form the chromene ring system.

Targeted Synthesis of 6,7-Dimethoxy-4-methyl-chroman-2-one

The most direct and logical approach for the synthesis of this compound (also known as 6,7-dimethoxy-4-methylcoumarin) is the Pechmann condensation. This specific compound is documented in chemical databases such as PubChem under CID 77966.

The synthesis involves the reaction of 3,4-dimethoxyphenol with ethyl acetoacetate . The reaction is catalyzed by an acid, such as concentrated sulfuric acid, polyphosphoric acid, or a solid acid catalyst. The methoxy (B1213986) groups at the 3- and 4-positions of the phenol direct the electrophilic aromatic substitution to the C-6 position (ortho to the hydroxyl group and para to the C-4 methoxy group), leading to the desired 6,7-dimethoxy substitution pattern in the final product. The ethyl acetoacetate provides the carbon backbone for the pyrone ring, with the methyl group of the ketoester becoming the substituent at the C-4 position of the chroman-2-one.

Proposed Synthetic Scheme via Pechmann Condensation:

Reactant 1: 3,4-Dimethoxyphenol

Reactant 2: Ethyl Acetoacetate

Catalyst: Acid (e.g., H₂SO₄)

Product: this compound

This method is analogous to the well-established synthesis of other substituted 4-methylcoumarins, such as 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, which can proceed in high yields.

Derivatization Strategies for Alkoxy-Substituted Chroman-2-ones

Further functionalization of the chroman-2-one scaffold is a common strategy to modulate its properties. This includes the introduction of alkoxy groups and modifications at the C-4 position.

Methoxy groups are often introduced onto the chroman-2-one ring by methylation of precursor hydroxycoumarins. This two-step approach involves first synthesizing a dihydroxy-4-methylcoumarin via a Pechmann condensation, followed by an alkylation reaction.

Precursor Reagent(s) Product Reference
6-hydroxy-4-methylcoumarinAlkyl Halide, Base6-alkoxy-4-methylcoumarin
7-hydroxy-4-methylcoumarinAlkyl Halide, Base7-alkoxy-4-methylcoumarin
7,8-dihydroxycoumarinMethyl Donor8-O-methyl-7-hydroxycoumarin

The substituent at the C-4 position of the chroman-2-one ring significantly influences the molecule's properties.

The Pechmann condensation offers a direct method for introducing a variety of substituents at the C-4 position by simply changing the β-ketoester reactant.

Using ethyl acetoacetate yields a 4-methyl group.

Using ethyl benzoylacetate yields a 4-phenyl group.

Using ethyl butyroacetate yields a 4-propyl group.

Once the chroman-2-one is formed, the C-4 position can be further modified. For example, a methyl group at C-4 can be oxidized to a formyl group (CHO) using selenium dioxide. More advanced methods, such as visible-light-mediated photoredox catalysis, allow for the introduction of primary, secondary, and tertiary alkyl radicals at the C-4 position of coumarin-3-carboxylic acids through a decarboxylative Giese reaction, providing access to a wide range of C-4 alkylated chroman-2-ones. The functionalization at this position is an area of active research, as even minor alterations can markedly affect the biological activity of the resulting compounds.

Conjugation with Other Heterocyclic Moieties

The conjugation of the chroman-2-one (coumarin) scaffold with other heterocyclic moieties has emerged as a significant strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activities. These synthetic approaches often involve the functionalization of the coumarin ring at the C3 position, which serves as a versatile handle for the construction of various heterocyclic systems.

A prominent precursor for these syntheses is 3-(2-bromoacetyl)-2H-chromen-2-one, a highly reactive intermediate that readily undergoes nucleophilic displacement reactions. mdpi.com This compound serves as a key building block for introducing heterocyclic rings such as thiophene, thiazole, pyrazole, pyran, and pyridine onto the coumarin nucleus. mdpi.com For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various nucleophiles can lead to the formation of a diverse array of conjugated systems. mdpi.com

Another common strategy involves multi-component reactions, which allow for the efficient, one-pot synthesis of complex molecules. nih.gov For example, thiazolyl-coumarin derivatives can be synthesized via a one-pot, three-component reaction of a 3-acetyl-chromen-2-one, thiosemicarbazone, and appropriate hydrazonoyl halides. nih.gov This method provides a straightforward route to coumarins bearing an azo-thiazole substituent.

Furthermore, 3-(thiocyanatoacetyl)coumarin, prepared from 3-(bromoacetyl)coumarin, is another key intermediate. Its reaction with primary aryl amines in an acidic medium leads to the formation of hybrid systems bearing an iminothiazoline fragment, specifically 3-(3-aryl-2-imino-2,3-dihydrothiazol-4-yl)-2Н-chromen-2-ones. mdpi.com

The synthesis of coumarin-fused heterocyclic systems is also a well-explored area. Pyrrolocoumarins, for example, can be prepared through sequential four-component Ugi reactions followed by an intramolecular Michael addition, yielding diverse chromeno[3,4-c]pyrrole-3,4-diones. rsc.org These synthetic methodologies highlight the chemical tractability of the chroman-2-one core and the various pathways available for creating structurally diverse heterocyclic conjugates.

The table below summarizes various synthetic methodologies for conjugating coumarin analogues with different heterocyclic moieties.

Starting Coumarin AnalogueReagents for Heterocycle FormationResulting Heterocyclic MoietyReaction Type
3-(2-Bromoacetyl)-2H-chromen-2-oneMalononitrile, Ammonium AcetatePyridineCondensation/Cyclization mdpi.com
3-Acetyl-6-methyl-2H-chromen-2-oneThiosemicarbazone, Hydrazonoyl HalidesAzo-ThiazoleOne-pot, Three-component Reaction nih.gov
3-(Thiocyanatoacetyl)coumarinPrimary Aryl Amines, HClIminothiazolineHeterocyclization mdpi.com
Coumarin-3-carboxylic acidAnilines, Isonitriles, Pyridine-based AldehydesPyrrole (fused)Four-component Ugi / Intramolecular Michael Addition rsc.org
3-(2-Bromoacetyl)-2H-chromen-2-oneBenzenediazonium chlorideHydrazidic Halide (intermediate for other heterocycles)Coupling Reaction mdpi.com

In Vitro and Pre Clinical Biological Activity Research of 6,7 Dimethoxy 4 Methyl Chroman 2 One

Anti-inflammatory Activity Studies

Research into the anti-inflammatory potential of 6,7-Dimethoxy-4-methyl-chroman-2-one, also referred to as 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC), has centered on its effects in cellular models of inflammation, particularly in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govresearchgate.netnih.govexcli.de These studies have elucidated the compound's mechanisms of action, demonstrating its ability to modulate key inflammatory mediators and signaling pathways.

In studies utilizing LPS-stimulated RAW 264.7 macrophage cells, this compound has been shown to effectively suppress the production of pro-inflammatory mediators. nih.govnih.govexcli.de The compound significantly inhibits the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.gov This reduction in inflammatory molecules is attributed to the compound's ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. nih.govnih.govexcli.de Importantly, these inhibitory effects were observed at concentrations that did not affect the viability of the RAW 264.7 cells, indicating that the anti-inflammatory action is not a result of cytotoxicity. nih.gov

Pro-inflammatory Mediator Effect of this compound Cellular Model
Nitric Oxide (NO) Significant Inhibition LPS-induced RAW 264.7 cells
Prostaglandin E2 (PGE2) Significant Inhibition LPS-induced RAW 264.7 cells
Inducible Nitric Oxide Synthase (iNOS) Downregulated Expression LPS-induced RAW 264.7 cells
Cyclooxygenase-2 (COX-2) Downregulated Expression LPS-induced RAW 264.7 cells

The anti-inflammatory effects of this compound are mediated through the inactivation of critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.netnih.govexcli.de In LPS-stimulated RAW 264.7 cells, the compound was found to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB-α. nih.govnih.gov This action blocks the translocation of NF-κB into the nucleus, where it would otherwise promote the transcription of pro-inflammatory genes. nih.gov

Signaling Pathway Effect of this compound Mechanism
NF-κB Inactivation Inhibition of IκB-α phosphorylation and degradation
MAPK Inactivation Inhibition of ERK, JNK, and p38 phosphorylation

Consistent with its inhibition of the NF-κB and MAPK pathways, this compound has been shown to suppress the production of several key pro-inflammatory cytokines. nih.govnih.govexcli.de In LPS-activated RAW 264.7 cells, treatment with the compound led to a significant, concentration-dependent decrease in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov These cytokines are pivotal in amplifying the inflammatory response, and their suppression further underscores the potent anti-inflammatory properties of this compound. nih.gov

Pro-inflammatory Cytokine Effect of this compound Cellular Model
Interleukin-1β (IL-1β) Significant Suppression LPS-induced RAW 264.7 cells
Interleukin-6 (IL-6) Significant Suppression LPS-induced RAW 264.7 cells
Tumor Necrosis Factor-α (TNF-α) Significant Suppression LPS-induced RAW 264.7 cells

Investigational Antitumor Activities

As of the date of this article, publicly available research specifically investigating the antitumor activities of this compound on DU145 prostate cancer cells and HT-29 colon cancer cells, including its impact on cancer cell proliferation and the induction of apoptosis mechanisms, is not available. The existing literature focuses on other structurally related coumarin (B35378) and chromen-2-one derivatives, which falls outside the strict scope of this article. Therefore, the following subsections on the impact on specific cancer cell lines and apoptosis induction for this particular compound cannot be elaborated upon at this time.

No specific data is available for this compound.

No specific data is available for this compound.

Modulation of Oncogenic Signaling Pathways (e.g., STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression. nih.govnih.gov Consequently, STAT3 has emerged as a significant target for the development of novel anticancer therapies. nih.govnih.gov Research into natural and synthetic compounds has identified the coumarin scaffold as a potential source of STAT3 signaling inhibitors.

Studies have demonstrated that certain coumarin derivatives can exert anticancer effects through the inhibition of the STAT3 pathway. For instance, the hydroxycoumarin compound OT52 has been shown to induce STAT3 inhibition in non-small cell lung cancer cells. researchgate.net Similarly, a synthesized dicoumarol derivative was also found to inhibit STAT3. researchgate.net Further research on structurally related flavonoids has reinforced this concept. A derivative of tangeretin, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone, was found to suppress the viability of human glioblastoma multiforme cells by blocking the JAK2-STAT3 signaling axis. mdpi.com This compound reduced the levels of phosphorylated STAT3 (p-STAT3), which is the activated form of the protein, and this inhibition was shown to be essential for its pro-apoptotic effects. mdpi.com These findings suggest that the broader structural class to which this compound belongs is capable of modulating this key oncogenic pathway.

Activity of Arylacrylate Analogues in Pre-clinical Animal Models (e.g., BDF1 mice bearing 3LL tumor cells)

Analogues of 6,7-dimethoxycoumarin have been synthesized and evaluated for their antitumor activity in preclinical animal models. Specifically, a series of (6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate hydrochloride salts were investigated for their efficacy against Lewis Lung Carcinoma (3LL) tumors in BDF1 mice. These analogues were designed to improve water solubility and assess their impact on tumor growth.

The in vivo experiments demonstrated that these compounds exhibited significant inhibitory effects on tumor proliferation. The administration of these arylacrylate analogues resulted in notable reductions in tumor growth, with specific inhibition rates varying based on the substitutions on the aryl moiety.

CompoundAryl Moiety SubstitutionTumor Growth Inhibition Rate (%)
6a4-pyridyl48.2
6b3-pyridyl37.2
6c2-pyridyl40.4
6d2-pyrazinyl41.3

Pharmacological Modulation of Efflux Pumps

Interaction with Multidrug Resistance Proteins (e.g., P-glycoprotein, Multidrug Resistance-associated Protein 1)

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). nih.govmerckmillipore.com These proteins function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their efficacy. nih.gov The coumarin chemical scaffold has been identified as a promising backbone for the development of inhibitors targeting these MDR proteins. nih.govnih.gov

Computational studies, including molecular docking and simulation, have been employed to investigate the interaction between coumarin derivatives and these efflux pumps. In silico analyses have suggested that coumarin derivatives can act as potential inhibitors of P-gp-mediated efflux, showing favorable binding affinities at the active site of the protein. nih.gov Similarly, research on MRP1 has indicated that specific coumarin derivatives may act as inhibitors by interacting with the nucleotide-binding domains (NBDs) of the transporter. nih.gov One molecular dynamics study proposed that a symmetrical ketone derivative of coumarin could function as a partial competitive inhibitor against ATP, thereby locking the MRP1 transporter in a conformation that hinders its pumping activity. nih.gov

Reversal of Multidrug Resistance in Cellular Models (e.g., MDCK-MDR1 cells)

Building on the evidence of interaction with MDR proteins, various coumarin derivatives have been tested for their ability to reverse multidrug resistance in cancer cell lines. While specific studies on MDCK-MDR1 cells with the title compound are not detailed in the reviewed literature, the principle has been demonstrated in other relevant models. For example, sesquiterpene coumarins have been shown to reverse P-gp-mediated multidrug resistance in MCF-7/Adr (adriamycin-resistant) cancer cells.

The mechanism for this reversal involves the inhibition of the P-gp efflux pump, which leads to increased intracellular accumulation of chemotherapeutic drugs. merckmillipore.com Studies using adriamycin-resistant human breast carcinoma cells (MCF-7/adr) have shown that treatment with certain compounds can significantly increase the intracellular concentration of drugs like adriamycin and rhodamine 123 (a known P-gp substrate), thereby re-sensitizing the resistant cells to the cytotoxic effects of the anticancer agent. merckmillipore.com This body of research supports the potential of the coumarin scaffold to overcome clinical drug resistance in cancer therapy. merckmillipore.comnih.gov

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (MAO-A/B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes involved in the metabolism of neurotransmitters. scienceopen.comscienceopen.com The inhibition of these enzymes is a key therapeutic strategy for neurological conditions such as depression (MAO-A) and neurodegenerative diseases like Parkinson's disease (MAO-B). scienceopen.comnih.gov The coumarin nucleus has been extensively explored as a scaffold for the development of MAO inhibitors.

Structure-activity relationship studies have revealed that the substitution pattern on the coumarin ring significantly influences both the potency and selectivity of inhibition for MAO-A versus MAO-B. scienceopen.comscienceopen.com Research on dimethoxylated coumarin derivatives, which are structurally related to this compound, has provided specific inhibitory data. For example, dimethylated daphnetin (B354214) derivatives were found to exhibit moderate to significant inhibitory activity against both MAO isoforms. scienceopen.com The position of substituents is crucial; a phenyl group at the C-3 position of the coumarin ring tends to enhance MAO-B inhibition, whereas a phenyl group at the C-4 position often favors MAO-A inhibition. scienceopen.com

Coumarin Derivative TypeTarget EnzymeReported IC₅₀ (μM)
3-phenyl-7,8-dimethoxydaphnetinMAO-B0.57
7,8-dimethoxydaphnetinMAO-A15.16
3f (esculetin derivative)MAO-A16.87
12b (esculetin derivative)MAO-A5.87

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating neurodegenerative diseases like Alzheimer's. mdpi.com Various natural and synthetic compounds, including coumarin derivatives, have been investigated as potential inhibitors of these enzymes. mdpi.com

Carbamate inhibitors, for instance, are known to bind to the active site of both AChE and BChE. mdpi.com While some natural alkaloids have been reported as cholinesterase inhibitors, their potency can vary significantly. nih.govnih.gov For example, the natural alkaloid Boldine was found to have IC50 values of 372 μmol/l for AChE and 321 μmol/l for BChE, indicating relatively weak inhibition. nih.govnih.gov The search for selective BChE inhibitors is considered a viable therapeutic approach for Alzheimer's disease, as BChE levels become more significant in later stages of the disease. researchgate.net Although a broad range of molecules can inhibit these enzymes, specific inhibitory data for this compound is not extensively documented in the current literature. mdpi.comlookchem.com

Other Relevant Enzyme Targets (e.g., Mcl-1, Protein Tyrosine Phosphatase 1B)

Beyond cholinesterases, coumarin-related structures have been evaluated against other enzymatic targets relevant to various diseases. One such target is Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in type 2 diabetes and insulin (B600854) resistance. nih.govnih.gov Inhibition of PTP1B is a key strategy for promoting insulin action. nih.gov

Screening of natural product libraries has identified several compounds, including coumarins, as PTP1B inhibitors. nih.gov For instance, 5-O-(β-D-glucopyranosyl)-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin was identified as a hit in a screening campaign against PTP1B. nih.gov Other natural compounds, such as the naphthoquinone shikonin, have also demonstrated potent inhibitory effects against PTP1B with an IC50 value of 15.51 μM. mdpi.com Kinetic studies have revealed different mechanisms of inhibition, including competitive, non-competitive, and mixed-type inhibition for various compounds targeting PTP1B. nih.govmdpi.com

Other Reported Biological Activities in Pre-clinical Investigations

Antioxidant Potential as Free Radical Scavengers

Coumarins, particularly polyphenolic and 4-methylcoumarin (B1582148) derivatives, are recognized for their antioxidant properties in biological systems. nih.gov Their ability to act as free radical scavengers has been demonstrated in various assays. nih.govumfiasi.ro The antioxidant efficiency is often linked to the substitution pattern on the coumarin ring. nih.govnih.gov

Studies have shown that o-dihydroxysubstituted coumarins are excellent radical scavengers. nih.gov The presence of methoxy (B1213986) groups can also positively influence antioxidant potential. umfiasi.ro For example, 4-methyl-7-methoxy coumarin was found to be a more efficient nitric oxide (NO) inhibitor than the reference substance, vitamin C. umfiasi.ro The radical scavenging capacity of numerous 4-methylcoumarins has been measured against radicals like galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Many coumarin derivatives demonstrate an ability to scavenge reactive oxygen species, which may help prevent oxidative damage. umfiasi.ro

Compound ClassAssayKey FindingReference
4-MethylcoumarinsDPPH & Galvinoxyl Radical Scavengingo-dihydroxysubstituted derivatives are excellent scavengers. nih.gov
4-methyl-7-methoxy coumarinNitric Oxide (NO) InhibitionDemonstrated more efficient NO inhibition than vitamin C. umfiasi.ro
Coumarin-dithiocarbazate derivativesDPPH Free Radical ScavengingIdentified as very good DPPH scavengers. umfiasi.ro
7,8-dihydroxy-substituted coumarinsDPPH & ABTS ScavengingHydroxyl groups at positions 7 and 8 improve scavenging activity. nih.gov

Immunomodulatory Effects (e.g., Immunosuppression, Macrophage Activity)

Compounds structurally related to this compound have demonstrated significant immunomodulatory and anti-inflammatory activities. Scoparone (B1681568) (6,7-dimethoxycoumarin), for example, has shown immunosuppressive effects by reducing the proliferative response of human peripheral blood mononuclear cells in a dose-dependent manner. nih.gov This effect may be partly exerted through the inhibition of protein tyrosine kinase and the release of arachidonic acid metabolites. nih.gov

In studies involving macrophages, coumarin derivatives have been shown to inhibit the production of key inflammatory mediators. researchgate.netmdpi.com Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.com Treatment with 6,7-Dihydroxy-4-methylcoumarin (6,7-DH-4MC) significantly reduced the levels of NO, PGE2, and pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophages. researchgate.net The mechanism for these effects involves the downregulation of iNOS and COX-2 expression and the interruption of MAPK and NF-κB signaling pathways. researchgate.net

CompoundCell TypeEffectMechanism HighlightReference
Scoparone (6,7-dimethoxycoumarin)Human mononuclear cellsReduced proliferative response; Reduced IL-1, IL-2 production.Inhibition of protein tyrosine kinase. nih.gov
6,7-Dihydroxy-4-methylcoumarinRAW 264.7 MacrophagesReduced NO, PGE2, IL-1β, IL-6 levels.Reduced phosphorylation of ERK and p38-MAPK. researchgate.net
6-MethylcoumarinRAW 264.7 MacrophagesReduced NO, PGE2, IL-1β, IL-6, TNF-α levels.Reduced phosphorylation of MAPK family and IκBα. mdpi.com

Vasodilatory Actions

The vasodilatory properties of scoparone (6,7-dimethoxycoumarin) have been investigated in preclinical models. nih.gov In one study, scoparone was shown to dilate rat aortic rings that were pre-contracted with phenylephrine, and this effect was dose-dependent. nih.gov The presence of the endothelium was found to facilitate this vasodilator effect. nih.gov

The mechanism behind this action appears to be multifactorial. The dilator activity of scoparone was inhibited by guanylate cyclase inhibitors, and the compound was found to elevate basal levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Furthermore, scoparone enhanced the output of 6-keto-prostaglandin F1 alpha, a stable metabolite of prostacyclin. nih.gov These findings suggest that the vasodilatory effect of scoparone may be mediated by enhancing prostacyclin release and activating guanylate cyclase. nih.gov

Antiviral Properties (e.g., anti-HIV, anti-HCV)

The coumarin scaffold is considered a promising chemotype for the development of antiviral agents, including those targeting Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov A variety of structurally diverse coumarin analogues have been found to display affinity for different molecular targets associated with viral replication. nih.gov

Research into coumarin derivatives has shown moderate to potent activity against wild-type HIV-1. nih.gov For example, a series of 6-acetyl-coumarin derivatives were synthesized and showed antiretroviral activity against HIV-1. researchgate.net In the context of HCV, certain hybrid coumarin-benzimidazole derivatives have exhibited appealing anti-HCV activity, making them promising leads for further development. nih.gov However, not all coumarin-related structures show broad antiviral efficacy; some novel nucleoside analogues, for instance, demonstrated modest anti-HIV-1 activity but no activity against HCV in one study. nih.gov

Structure Activity Relationship Sar Investigations of 6,7 Dimethoxy 4 Methyl Chroman 2 One Derivatives

Influence of Methoxy (B1213986) Substitutions on Biological Activity

The position and presence of methoxy (-OCH₃) groups on the aromatic ring of coumarin (B35378) derivatives can significantly alter their electronic properties and, consequently, their biological activities. The methoxy groups are strong electron-donating groups, which can influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Research into related oxygenated coumarin derivatives has shown that these substitutions are key for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.com For instance, in studies on other aromatic compounds, the position of methoxy substitution has been shown to have a differential impact on activity. Generally, a methoxy group in the para position tends to enhance biological activity due to its mesomeric (electron-donating) effect. nih.gov In contrast, a meta substitution often has a negligible effect, while an ortho substitution may lead to decreased activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov The 6,7-dimethoxy substitution pattern, as seen in the parent compound, is a common feature in many naturally occurring, biologically active coumarins, such as Scoparone (B1681568), which has demonstrated vasodilatory effects. mdpi.com Altering this pattern, for example by shifting a methoxy group to the C-5 or C-8 position or by demethylating one or both groups to hydroxyls, can drastically change the pharmacological profile. Studies on 6,7-dihydroxycoumarin (Esculetin) derivatives have shown that the catechol (dihydroxy) moiety is a key constituent for certain inhibitory activities. nih.gov Methylation of these hydroxyl groups can modulate this activity, suggesting that the 6,7-dimethoxy pattern provides a specific electronic and steric profile that is critical for its biological function. nih.gov

Table 1: General Influence of Methoxy Group Position on Biological Activity of Aromatic Compounds
Substitution PositionGeneral Effect on ActivityPlausible Rationale
ParaEnhancementStrong positive mesomeric (electron-donating) effect. nih.gov
MetaMinimal or No EffectInductive effect is dominant over the weaker mesomeric effect. nih.gov
OrthoDecreasePotential for steric hindrance or unfavorable intramolecular interactions. nih.gov

Impact of C-4 Substituents on Pharmacological Profiles

A significant body of research on 4-substituted coumarin derivatives has demonstrated that this position is critical for anticancer activity. nih.govnih.gov For example, in a study on 6,7-dihydroxycoumarin derivatives as Mcl-1 inhibitors, replacing the C-4 methyl group with other substituents had a profound effect on inhibitory potency. nih.gov Key findings from this research include:

Hydrophobicity and Electron-Withdrawing Nature: The introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl (-CF₃) group, at the C-4 position significantly enhanced the Mcl-1 inhibitory capacity. nih.gov

Hydrophilicity: Conversely, placing a hydrophilic group at the C-4 position was found to be detrimental to the inhibitory potency. nih.gov

Steric Bulk: Increasing the size of the substituent at the C-4 position can also modulate activity. While some bulk may be tolerated or even beneficial for fitting into a binding pocket, excessive steric hindrance can abolish activity.

These findings underscore the importance of the C-4 position in defining the pharmacological profile of coumarin derivatives. The electronic nature and lipophilicity of the substituent appear to be key drivers of activity, particularly in the context of protein-ligand interactions.

Table 2: Impact of C-4 Substituents on Mcl-1 Inhibitory Activity of 6,7-Dihydroxycoumarin Derivatives nih.gov
C-4 SubstituentChemical PropertyEffect on Mcl-1 Inhibition
-HN/A (Reference)Baseline Activity
-CH₃ (Methyl)Small, LipophilicModerate Activity
-CF₃ (Trifluoromethyl)Hydrophobic, Electron-WithdrawingPotent Activity
-CH₂OH (Hydroxymethyl)HydrophilicDecreased Activity
-COOH (Carboxylic Acid)Hydrophilic, AnionicDecreased Activity

Role of Linker Length and Flexibility in Conjugates

The linker's primary function is to connect two or more molecular fragments while allowing each to adopt an optimal orientation for binding to its respective target site. johnshopkins.edu The length and flexibility of the linker can significantly impact the binding affinity and specificity of the resulting conjugate. nih.govelsevierpure.com

Linker Length: An optimal linker length is crucial. If a linker is too short, it may introduce strain or prevent the conjugated fragments from reaching their binding sites simultaneously. If it is too long, it can lead to an excessive entropic penalty upon binding, as the flexible chain loses conformational freedom, which can decrease binding affinity. johnshopkins.eduresearchgate.net

Linker Flexibility: The flexibility of the linker also requires careful optimization. Highly flexible linkers (e.g., long alkyl chains, polyethylene glycol) offer a wide range of conformations, which can help the molecule adapt to binding sites. However, this high flexibility also carries a significant entropic cost upon binding. johnshopkins.edu In contrast, rigid linkers (e.g., containing aromatic rings or alkynes) restrict the number of available conformations. This can be advantageous if the pre-organized conformation is favorable for binding, but detrimental if it is not. Studies have shown that rigid, short linkers can sometimes lead to higher activity compared to flexible, longer ones by enhancing structural stability. nih.gov

Therefore, the design of conjugates involving 6,7-Dimethoxy-4-methyl-chroman-2-one must carefully consider the linker's properties to ensure that the conjugate can effectively engage its biological target(s).

Table 3: General Principles of Linker Design in Molecular Conjugates
Linker PropertyPotential AdvantagesPotential Disadvantages
Short LengthMay provide rigidity and a well-defined orientation. nih.govCan cause steric clash or prevent optimal binding. researchgate.net
Long LengthAllows fragments to reach distant binding sites.High conformational flexibility can lead to an entropic penalty. johnshopkins.edu
Flexible (e.g., Gly-Ser repeats)Allows for adaptability in binding. nih.govHigh entropic cost upon binding, potentially lowering affinity. johnshopkins.edu
Rigid (e.g., Proline-rich)Reduces the entropic penalty of binding; enhances structural stability. nih.govMay lock the molecule in a non-optimal binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are invaluable tools for predicting the activity of novel, unsynthesized derivatives, thereby guiding medicinal chemistry efforts and reducing the need for extensive trial-and-error synthesis and testing. frontiersin.orgresearchgate.net

The development of a QSAR model for this compound derivatives would follow a well-defined workflow: mdpi.com

Data Set Assembly: A series of derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) characteristics.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. frontiersin.orguniversiteitleiden.nl

Model Validation: The model's predictive power and robustness are rigorously tested using statistical cross-validation techniques and by predicting the activity of a set of compounds not used in the model's creation (the test set).

For coumarin derivatives, QSAR studies have successfully identified key structural features that govern their activity. For instance, a 3D-QSAR analysis of coumarins as Mcl-1 inhibitors provided insights into the favorable and unfavorable steric and electrostatic interactions with the target protein. nih.gov Similarly, a QSAR analysis of methcathinone analogues found a significant correlation between a steric parameter (Eₛ) of substituents and both in vitro selectivity and in vivo effects, demonstrating the predictive power of this approach. nih.gov

Table 4: Typical Steps and Components of a QSAR Study mdpi.com
StepDescriptionCommon Examples/Methods
1. Data CollectionAssembling a set of compounds with known structures and biological activities.IC₅₀, EC₅₀, Kᵢ values from bioassays.
2. Descriptor CalculationComputing numerical values that represent the chemical structure and properties.Topological, electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), hydrophobic (LogP).
3. Feature Selection & Model BuildingSelecting the most relevant descriptors and creating a mathematical model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF). frontiersin.orguniversiteitleiden.nl
4. Model ValidationAssessing the statistical significance and predictive ability of the model.Leave-one-out cross-validation (q²), external validation using a test set (R²_pred).

Computational Chemistry and Molecular Modeling in 6,7 Dimethoxy 4 Methyl Chroman 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-Dimethoxy-4-methyl-chroman-2-one, this method is crucial for predicting its interaction with biological targets.

Molecular docking simulations are instrumental in elucidating the binding modes and estimating the binding affinities of chroman-2-one derivatives to various protein targets. By virtually screening libraries of compounds against a specific protein, researchers can identify potential lead candidates. For instance, studies on similar chromone and coumarin (B35378) scaffolds have successfully predicted their binding energies and orientations within the active sites of enzymes like carbonic anhydrase and phosphodiesterase-4. ajpp.insci-hub.st The binding affinity is often quantified by a docking score, which is a measure of the free energy of binding. A lower docking score typically indicates a more stable protein-ligand complex. For example, in a study of various coumarin derivatives, compounds with specific substitutions showed favorable binding energies, suggesting strong interactions with the target protein. sci-hub.st

The binding mode describes the specific orientation and conformation of the ligand within the binding pocket of the protein. This includes the establishment of various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the complex.

Table 1: Representative Docking Scores of Chromone Derivatives Against a Target Protein
Compound DerivativeDocking Score (kcal/mol)
Chromone-A-8.2
Chromone-B-7.5
Chromone-C-9.1

Note: The data in this table is illustrative and based on findings for similar compound classes, as direct data for this compound is not available.

A significant outcome of molecular docking is the identification of key amino acid residues within the target protein that are crucial for ligand binding. For example, docking studies on chromone derivatives have revealed that specific residues, such as asparagine and glutamine, can form critical hydrogen bonds with the ligand. sci-hub.st These interactions are vital for anchoring the ligand in the active site and are a key determinant of binding specificity and affinity. Understanding these interactions at a molecular level provides a roadmap for designing more potent and selective inhibitors.

For instance, the carbonyl group of the chroman-2-one scaffold is a potential hydrogen bond acceptor, while the methoxy (B1213986) groups could be involved in hydrophobic interactions. The methyl group at the 4-position can also contribute to the binding by fitting into a hydrophobic pocket of the target protein.

Table 2: Key Interacting Residues for Chromone Scaffolds from Docking Studies
CompoundInteracting ResidueType of Interaction
Chromone Derivative 1Asn66Hydrogen Bond
Chromone Derivative 1Gln91Hydrogen Bond
Chromone Derivative 2Phe123Pi-Pi Stacking

Note: This table presents examples of interactions observed for analogous compounds and is for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of chroman-2-one derivatives, DFT is employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. d-nb.infonih.gov These calculations are fundamental for understanding the molecule's stability and reactivity. For example, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be correlated with experimental data from X-ray crystallography.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For chromone derivatives, a smaller energy gap has been associated with higher biological activity. researchgate.net The distribution of HOMO and LUMO densities across the molecule can indicate the regions that are most likely to be involved in chemical reactions.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Chromone Derivative
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are representative examples from studies on related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In chromone derivatives, the MEP maps typically show that the negative potential is concentrated around the carbonyl oxygen atom, making it a likely site for electrophilic attack. researchgate.net The aromatic ring and other parts of the molecule can exhibit varying potentials depending on the nature and position of the substituents. This information is crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Natural Bond Orbital (NBO) Analysis

In the context of this compound, NBO analysis would elucidate the interactions between the lone pairs on the oxygen atoms of the methoxy and carbonyl groups with the anti-bonding orbitals of adjacent sigma (σ) and pi (π) bonds. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). nih.gov Higher E(2) values indicate more significant charge transfer and molecular stabilization.

Key interactions expected to be identified in this compound would include:

n → π : Delocalization of lone pair electrons (n) from the oxygen atoms into the anti-bonding π orbitals of the carbonyl group and the aromatic ring.

n → σ : Interactions involving the lone pairs of oxygen atoms with the anti-bonding σ orbitals of adjacent C-C and C-O bonds.

π → π : Electron delocalization from the occupied π orbitals of the benzene (B151609) ring to the unoccupied π orbitals within the conjugated system.

These interactions are crucial for understanding the electronic distribution and chemical properties of the molecule.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O1)π(C2-C3)18.5n → π
LP (O8)π(C6-C7)22.1n → π
LP (O9)π(C7-C6)25.3n → π
π (C5-C6)π(C7-C10)15.8π → π
σ (C4-C11)σ(C3-C4)4.2σ → σ

Note: This table is a hypothetical representation based on typical NBO analysis of similar coumarin structures. The specific E(2) values would require a dedicated quantum chemical calculation for this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

For this compound, Hirshfeld analysis would reveal the dominant intermolecular contacts responsible for its solid-state structure. Given its chemical structure, the most significant interactions would likely be:

H···H contacts: Generally the most abundant type of contact, arising from interactions between hydrogen atoms on the methyl and aromatic groups. mdpi.com

O···H/H···O contacts: These represent hydrogen bonding or dipole-dipole interactions between the oxygen atoms of the methoxy and carbonyl groups and hydrogen atoms on neighboring molecules. nih.gov

By quantifying the percentage of the Hirshfeld surface corresponding to each type of contact, researchers can gain a comprehensive understanding of the crystal's supramolecular architecture.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Chromen-2-one Derivative

Contact TypeContribution (%)
H···H46.7
O···H/H···O24.2
C···H/H···C16.7
C···C7.6
Other4.8

Note: Data is based on a published analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, a structurally related coumarin derivative, and serves as an illustrative example. nih.gov

In Silico Screening and Drug Design Methodologies

In silico screening and drug design methodologies employ computational techniques to identify and optimize potential drug candidates. semanticscholar.org These methods are crucial in modern drug discovery for their ability to rapidly screen large libraries of compounds and predict their biological activity, thereby reducing the time and cost associated with experimental testing. researchgate.net For a molecule like this compound, these approaches can predict its potential as an inhibitor for various biological targets.

Molecular Docking is a primary technique used in this context. It predicts the preferred orientation of a ligand (the small molecule) when bound to a specific protein target. nih.gov The process involves generating multiple conformations of the ligand within the protein's binding site and scoring them based on their binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. nih.gov

For example, coumarin derivatives have been investigated as inhibitors of various enzymes and receptors involved in diseases like cancer and inflammation. mdpi.comnih.gov An in silico study on a related compound, 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one, suggested good binding affinities for the Interleukin-1 receptor (IL-1R) and Tumor Necrosis Factor receptor (TNF-R), indicating its potential as an anti-inflammatory agent. researchgate.net Similarly, this compound could be screened against a panel of disease-relevant proteins to identify potential therapeutic applications.

Virtual screening expands on this by docking thousands or millions of compounds from a digital library against a target protein to identify promising "hits". semanticscholar.org Pharmacophore modeling can also be used, where a model of the essential steric and electronic features required for biological activity is created and used to search for matching compounds. semanticscholar.org

Table 3: Hypothetical Molecular Docking Results of this compound against a Protein Target

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
c-Met Kinase-7.8MET1160, TYR1230Hydrogen Bond, Pi-Alkyl
TNF-α-6.9LEU120, GLY121Hydrogen Bond, van der Waals
Mcl-1-7.2ARG263, VAL253Hydrophobic, Pi-Alkyl

Note: This table is for illustrative purposes. The selection of protein targets is based on activities reported for similar coumarin and dimethoxy-substituted heterocyclic structures. Actual binding energies and interactions require specific docking simulations.

Analytical Methodologies for 6,7 Dimethoxy 4 Methyl Chroman 2 One in Research Settings

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques for the separation and quantification of 6,7-Dimethoxy-4-methyl-chroman-2-one. These methods offer high resolution and sensitivity, making them ideal for analyzing this compound in complex mixtures.

While a specific, standardized HPLC or UPLC method solely for this compound is not extensively documented in publicly available literature, methods for the analysis of structurally similar coumarins are well-established and can be readily adapted. These methods typically utilize reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

Key Components of a Typical Chromatographic Method:

Stationary Phase: The most common choice for coumarin (B35378) analysis is a C18 (octadecylsilyl) column. These columns provide excellent separation based on the hydrophobicity of the analytes.

Mobile Phase: A gradient elution is often employed to achieve optimal separation of coumarins and any potential impurities. This involves changing the composition of the mobile phase over the course of the analysis. Typical mobile phases consist of a mixture of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile.

Detection: Due to the chromophoric nature of the coumarin ring system, UV detection is the most common method. The maximum absorbance wavelength (λmax) for coumarins generally falls in the range of 310-350 nm. For more sensitive and selective detection, fluorescence detectors can be used, as many coumarins are naturally fluorescent. Mass spectrometry (MS) can also be coupled with HPLC or UPLC for definitive identification and quantification, especially in complex matrices. ceon.rs

A comprehensive UPLC-MS/MS method has been developed for the simultaneous determination of 22 different coumarin derivatives in cosmetics. ceon.rs This method utilizes a sub-2 µm C18 column and a rapid gradient elution, demonstrating the power of UPLC for high-throughput analysis of this class of compounds. ceon.rs While this method does not specifically target this compound, its parameters provide a strong starting point for method development.

Interactive Data Table: Illustrative UPLC-MS/MS Parameters for Coumarin Analysis

Parameter Value
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive

This table represents a typical set of starting conditions for the analysis of coumarin derivatives by UPLC-MS/MS and would require optimization for the specific analysis of this compound.

Spectrometric Methods for Structural Elucidation and Detection (e.g., Mass Spectrometry, NMR)

Spectrometric techniques are indispensable for the definitive structural confirmation of this compound and for its detection, often in tandem with chromatographic methods.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For this compound (with a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the pyrone ring.

Interactive Data Table: Mass Spectral Data for 6,7-Dimethoxy-4-methylcoumarin (B14643)

m/z Proposed Fragment
221.0809 [M+H]⁺
206.0573 [M+H - CH₃]⁺
193.0495 [M+H - CO]⁺
178.0601 [M+H - CO - CH₃]⁺

Data obtained from MassBank record: MSBNK-Washington_State_Univ-BML01193 for 6,7-Dimethoxy-4-methylcoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed picture of the molecular structure of this compound.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methoxy (B1213986) protons, and the aromatic and vinylic protons of the coumarin core. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the specific substitution pattern.

¹³C NMR: This technique provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the methyl and methoxy groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
C4-CH₃ ~2.4 s
C6-OCH₃ ~3.9 s
C7-OCH₃ ~3.9 s
H-3 ~6.2 s
H-5 ~7.4 s

These are predicted values based on the analysis of similar coumarin structures and would require experimental verification.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~161
C-3 ~112
C-4 ~152
C-4a ~112
C-5 ~110
C-6 ~149
C-7 ~153
C-8 ~99
C-8a ~148
C4-CH₃ ~18
C6-OCH₃ ~56

These are predicted values based on the analysis of similar coumarin structures and would require experimental verification.

Fluorimetric Applications as Environmental Probes

The inherent fluorescence of the coumarin scaffold makes this compound and its close analogs valuable as environmental probes. nih.gov The fluorescence properties of these molecules, such as their emission wavelength and quantum yield, can be sensitive to the polarity and hydration of their microenvironment. nih.gov

A study on acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC) has demonstrated its potential as a fluorescent probe for investigating hydration dynamics in biologically relevant systems. nih.gov The researchers investigated the photophysics and hydration dynamics of this dye in reverse micelles at various water contents using the time-dependent fluorescence shift (TDFS) method. nih.gov The results confirmed the sensitivity of the fluorophore to the hydration and mobility of its microenvironment. nih.gov

Key Findings from Fluorimetric Studies:

Environmental Sensitivity: The fluorescence emission of 6,7-dimethoxycoumarin derivatives is influenced by the polarity of the surrounding medium. This solvatochromic effect can be exploited to probe the local environment in systems such as micelles, lipid bilayers, and protein binding sites.

Hydration Dynamics: The TDFS response of Ac-DMC in aerosol-OT (AOT) reverse micelles with varying water content demonstrated its utility in studying hydration parameters. nih.gov This suggests that this compound could be used to investigate the properties of water in confined spaces.

Quenching Studies: The fluorescence of Ac-DMC was found to be efficiently quenched by halide ions. nih.gov This property can be used to study the accessibility of the fluorophore to quenchers in different environments, providing insights into the structure and dynamics of the system under investigation.

The use of this compound and related compounds as environmental probes offers a non-invasive method to study complex systems at the molecular level. Their sensitivity to the local environment, coupled with the high sensitivity of fluorescence spectroscopy, makes them powerful tools in biophysical and materials science research.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Mechanisms

Future investigations should aim to broaden the understanding of the biological targets and mechanisms of action for 6,7-Dimethoxy-4-methyl-chroman-2-one. While the broader class of coumarins and chromanones are known for a wide range of biological activities, the specific interactions of this compound are less understood. nih.govmdpi.comnih.gov

Research should focus on identifying novel protein targets beyond those traditionally associated with coumarins. For instance, derivatives of the related chroman-4-one scaffold have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. nih.govacs.org Exploring the potential of this compound as a modulator of sirtuins or other histone deacetylases (HDACs) could open new therapeutic avenues.

Furthermore, the anti-inflammatory potential of chroman derivatives warrants deeper investigation. The presence of methoxy (B1213986) groups on the benzene (B151609) ring, as in the target compound, has been associated with the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. rjptonline.org Mechanistic studies could elucidate the specific signaling pathways, such as NF-κB or MAPK, that are modulated by this compound to exert these anti-inflammatory effects. Other potential targets to explore include carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. researchgate.net

Table 1: Potential Novel Biological Targets for this compound

Target ClassSpecific Example(s)Potential Therapeutic Area
Sirtuins (HDACs)SIRT2Neurodegenerative Diseases, Oncology
Inflammatory CytokinesTNF-αInflammatory Disorders
EnzymesCarbonic Anhydrases (CAs)Glaucoma, Epilepsy, Cancer
KinasesPI3K/mTOR pathwayOncology

Design and Synthesis of Advanced Analogues with Enhanced Selectivity

The development of advanced analogues of this compound is a critical step toward improving potency and target selectivity. Synthetic chemistry efforts should focus on systematic modifications of the core scaffold. nih.govresearchgate.net

Key strategies for analogue design include:

Modification at the C4-position: Altering the methyl group at the C4 position with other alkyl or aryl substituents can significantly influence biological activity. researchgate.netnih.gov

Varying Benzene Ring Substituents: While the current compound has methoxy groups at C6 and C7, exploring other alkoxy groups or introducing different electron-withdrawing or electron-donating groups could enhance target binding and selectivity. nih.gov

Stereochemistry: Investigating the synthesis and differential activity of individual stereoisomers is crucial, as enantiomers often exhibit distinct pharmacological profiles.

The synthesis of these new derivatives can be achieved through established methods like the Pechmann condensation, followed by specific modification reactions. researchgate.netresearchgate.netresearchgate.net The goal is to build a comprehensive structure-activity relationship (SAR) profile that guides the rational design of compounds with optimized "drug-like" properties. acs.org

Development of Advanced Computational Models for Drug Discovery

To accelerate the discovery process, future research should heavily integrate advanced computational models. scispace.comresearchgate.net In silico techniques can provide profound insights into how this compound and its analogues interact with biological targets at a molecular level.

Key computational approaches include:

Molecular Docking: These simulations can predict the binding affinity and orientation of analogues within the active site of target proteins, helping to prioritize which compounds to synthesize and test. d-nb.info

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the chemical structures of the synthesized analogues with their measured biological activities, enabling the prediction of potency for novel designs.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their reactivity and interaction capabilities. researchgate.net

These computational tools will streamline the drug discovery pipeline, reducing the time and cost associated with synthesizing and screening large numbers of compounds. d-nb.info

Integration of Omics Approaches in Mechanistic Studies

To gain a holistic understanding of the cellular impact of this compound, the integration of multi-omics approaches is essential. mdpi.comthermofisher.com These technologies allow for a comprehensive survey of the global changes occurring within a biological system in response to the compound.

Future mechanistic studies should incorporate:

Transcriptomics: Analysis of mRNA expression (e.g., via RNA-seq) can reveal which genes and signaling pathways are upregulated or downregulated upon treatment, providing a broad overview of the compound's mechanism of action. nih.gov

Proteomics: By studying changes in protein abundance and post-translational modifications, proteomics can identify the specific proteins that are the ultimate effectors of the compound's activity. nih.gov

Metabolomics: This approach analyzes the global profile of metabolites, offering a functional readout of the physiological state of cells and identifying metabolic pathways affected by the compound.

By integrating these diverse datasets, researchers can construct detailed molecular networks that explain the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover unanticipated off-target effects. mdpi.commdpi.com This systems-level perspective is crucial for advancing the compound from a laboratory curiosity to a potential therapeutic agent. thermofisher.com

Q & A

Q. Table 1: Example Reaction Scheme

StepReagents/ConditionsPurpose
(i)HCHO, NHR1R2/MeOHIntroduction of amine groups
(ii)BrCH₂CH₂Br, K₂CO₃, KI/DMFAlkylation to extend the chain
(iii)R-Br, K₂CO₃, KI/DMFFunctionalization of the core

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolves crystal packing and stereochemistry. For example, single-crystal studies confirmed the planar structure of the chromen-4-one ring and bond angles (e.g., C9-C10-O2 = 121.6°) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy and methyl groups (e.g., δ 3.85 ppm for OCH₃) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+ observed at m/z 399.1679 vs. calculated 399.1920) .

Advanced: How can researchers resolve contradictions in reported structural parameters of chromanone derivatives?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., sulfonate moiety geometry ) can arise from crystallographic resolution limits or solvent effects. To resolve:

Comparative Analysis : Overlay experimental data with computational models (e.g., DFT calculations).

Validation via Multiple Techniques : Cross-check NMR, X-ray, and IR data.

Literature Benchmarking : Compare against structurally similar compounds (e.g., 2-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl tosylate ).

Advanced: What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Screens binding affinity to targets (e.g., enzymes like kinases). Use software like AutoDock Vina with PDB structures .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability).
  • QSAR Modeling : Correlates substituent effects (e.g., methoxy groups) with activity trends .

Basic: What solvent systems are optimal for improving the solubility of this compound in experimental settings?

Methodological Answer:

  • Preferred Solvents : DMSO, chloroform, and dichloromethane (solubility >10 mg/mL) .
  • Avoid : Aqueous buffers (low solubility due to hydrophobic chromanone core).
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced: How does the substitution pattern on the chromanone ring influence the compound's reactivity in further chemical modifications?

Methodological Answer:

  • Electron-Donating Groups (e.g., methoxy) : Activate the ring for electrophilic substitution at positions 6 and 7 .
  • Steric Effects : Bulky substituents (e.g., nitrobenzyloxy groups) hinder reactions at adjacent positions .
  • Case Study : 2,2-Dimethyl-6,7-di[(4-nitrobenzyl)oxy]chroman-4-one shows reduced reactivity at C3 due to steric shielding .

Basic: How to design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to heat (40°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks.
  • Analytical Monitoring : Track decomposition via HPLC (retention time shifts) or TLC.
  • Key Finding : Degradation is minimized at 2–8°C with desiccants and amber vials .

Advanced: What strategies mitigate challenges in synthesizing polyfunctionalized chromanone derivatives?

Methodological Answer:

  • Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during alkylation .
  • Sequential Functionalization : Prioritize reactions at less hindered positions (e.g., C2 before C6/C7) .
  • Catalytic Systems : Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura) .

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